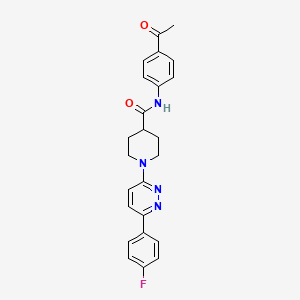

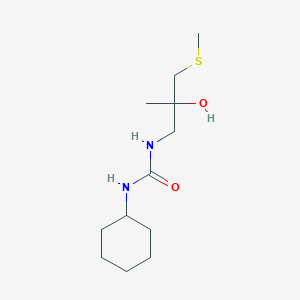

1-Cyclohexyl-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

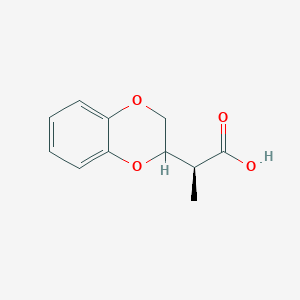

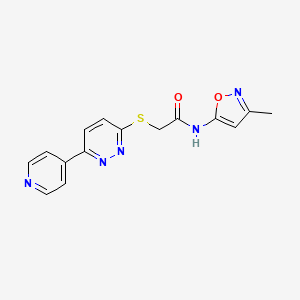

The compound is a urea derivative with a cyclohexyl group, a hydroxy-methyl group, and a methylthio-propyl group attached. Urea derivatives are often used in medicinal chemistry due to their bioactivity .

Molecular Structure Analysis

The molecular structure would be based on the connectivity of the atoms as implied by the name. The cyclohexyl indicates a six-membered carbon ring. The urea portion of the molecule implies a carbonyl (C=O) group attached to two -NH2 groups .Chemical Reactions Analysis

Again, without specific data, it’s hard to predict. Urea derivatives can participate in a variety of reactions, particularly if they are part of a larger, more complex molecule .Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, etc., would need to be determined experimentally .Applications De Recherche Scientifique

Conformational Analysis and Antagonist Development

A study by Santella et al. (2008) focused on the conformational analysis of a trans-1,2-disubstituted cyclohexane CCR3 antagonist, revealing that the cyclohexane linker could be replaced by an acyclic syn-alpha-methyl-beta-hydroxypropyl linker. This adjustment led to the development of a potent eosinophil chemotaxis inhibitor, potentially useful for asthma treatment. The study highlights the significance of conformational analysis in developing new therapeutic agents with high inhibition potency (Santella et al., 2008).

Synthesis of Novel Cyclic Ureas

Research by Sañudo et al. (2006) introduced a new class of cyclic dipeptidyl ureas synthesized through Ugi reactions followed by stirring with sodium ethoxide. The resulting compounds, including 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, represent a novel class of pseudopeptidic triazines, suggesting potential applications in the development of bioactive compounds with unique structural features (Sañudo et al., 2006).

Urea-Catalyzed Synthesis

Li et al. (2012) demonstrated an environmentally friendly and high-yield method for synthesizing 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives, catalyzed by urea under ultrasound. This method presents an efficient approach to synthesizing complex organic compounds, highlighting urea's role as a catalyst in organic synthesis (Li et al., 2012).

Hydrogelator Development

A study by de Loos et al. (2005) focused on developing efficient hydrogelators by modifying the peripheral substituents of cyclohexane bis-urea organogelators. This research led to the creation of a new class of hydrogelators capable of gelating water and basic aqueous solutions, demonstrating the potential of cyclohexane bis-urea compounds in developing novel hydrogel materials (de Loos et al., 2005).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-cyclohexyl-3-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2S/c1-12(16,9-17-2)8-13-11(15)14-10-6-4-3-5-7-10/h10,16H,3-9H2,1-2H3,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDJIPMBVGAVMFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)NC1CCCCC1)(CSC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclohexyl-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((1R,5S)-8-(3-(3-chloro-4-fluorophenyl)propanoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2918454.png)

![2-[1-(2-Indol-1-ylacetyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2918459.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropoxybenzamide](/img/structure/B2918464.png)